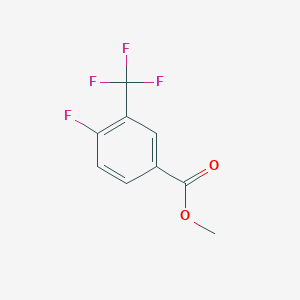

Methyl 4-fluoro-3-(trifluoromethyl)benzoate

Description

Properties

IUPAC Name |

methyl 4-fluoro-3-(trifluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O2/c1-15-8(14)5-2-3-7(10)6(4-5)9(11,12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRYBOHVMFKZODT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20570997 | |

| Record name | Methyl 4-fluoro-3-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20570997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176694-36-3 | |

| Record name | Methyl 4-fluoro-3-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20570997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Overview

This method involves the direct esterification of 4-fluoro-3-(trifluoromethyl)benzoic acid (CAS 67515-55-3) using TMSCHN2 in a mixed solvent system. The reaction proceeds via diazomethane-mediated methylation, offering rapid conversion under mild conditions.

Experimental Procedure

A solution of 4-fluoro-3-(trifluoromethyl)benzoic acid (1.25 mmol) in dichloromethane (DCM) and methanol (MeOH) (4:1 v/v) is cooled to 0°C. TMSCHN2 (2.0 M in hexanes, 1.4 eq) is added dropwise, resulting in immediate gas evolution. The mixture is stirred at 0°C for 20 minutes until the yellow color dissipates. Acetic acid is added to quench excess reagent, followed by solvent removal under reduced pressure. The crude ester is obtained as a light yellow oil, typically used without purification for subsequent reactions.

Key Data:

| Parameter | Value |

|---|---|

| Temperature | 0°C |

| Reaction Time | 20–30 minutes |

| Solvent System | DCM/MeOH (4:1) |

| Yield | Not quantified (crude used directly) |

Advantages and Limitations

-

Advantages : Rapid reaction time, mild conditions, and avoidance of strong acids.

-

Limitations : Requires handling of hazardous TMSCHN2, and the crude product may require purification for sensitive applications.

Thionyl Chloride (SOCl2)-Catalyzed Esterification

Reaction Overview

Thionyl chloride facilitates the conversion of the carboxylic acid to its methyl ester via acid chloride intermediacy. This method is scalable and widely adopted in industrial settings.

Experimental Procedure

4-Fluoro-3-(trifluoromethyl)benzoic acid (5.0 g) is suspended in methanol (50 mL), and SOCl2 (9 mL) is added dropwise at room temperature. The mixture is heated to 60°C for 8 hours, during which the acid dissolves completely. Volatiles are removed under vacuum, yielding the ester as a colorless oil (5.1 g). The product is typically used without further purification.

Key Data:

| Parameter | Value |

|---|---|

| Temperature | 60°C |

| Reaction Time | 8 hours |

| Catalyst | SOCl2 |

| Yield | Quantitative (crude) |

Mechanistic Insights

SOCl2 generates HCl and (CH3O)2SO2 in situ, facilitating protonation of the carboxylic acid and subsequent nucleophilic attack by methanol.

Sulfuric Acid-Catalyzed Reflux Esterification

Reaction Overview

Concentrated sulfuric acid acts as a Brønsted acid catalyst, enabling esterification under reflux conditions. This method achieves high yields and is preferred for large-scale synthesis.

Experimental Procedure

To a stirred solution of 4-fluoro-3-(trifluoromethyl)benzoic acid (48.1 mmol) in methanol (100 mL), concentrated H2SO4 (73.4 mmol) is added dropwise at room temperature. The mixture is refluxed for 5 hours, cooled, and neutralized with aqueous NaHCO3. Extraction with ethyl acetate (3 × 100 mL), followed by solvent removal, yields the ester as a light yellow oil (88% yield).

Key Data:

| Parameter | Value |

|---|---|

| Temperature | Reflux (64.7°C for MeOH) |

| Reaction Time | 5 hours |

| Catalyst | H2SO4 |

| Yield | 88% |

Purification and Characterization

The crude product is purified via vacuum distillation or recrystallization. Nuclear magnetic resonance (NMR) confirms the structure:

-

1H NMR (400 MHz, CDCl3) : δ 8.33 (dd, J = 6.8, 1.6 Hz, 1H), 8.25 (m, 1H), 7.28 (t, 1H), 3.95 (s, 3H).

Comparative Analysis of Methods

Yield and Efficiency

| Method | Yield | Reaction Time | Scalability |

|---|---|---|---|

| TMSCHN2 | Unquantified | 20–30 min | Low |

| SOCl2 | Quantitative | 8 hours | High |

| H2SO4 Reflux | 88% | 5 hours | High |

Practical Considerations

-

TMSCHN2 : Ideal for small-scale, quick reactions but limited by reagent cost.

-

SOCl2 : Suitable for industrial workflows but requires corrosion-resistant equipment.

-

H2SO4 : Balances yield and safety, making it a versatile choice for most laboratories.

Applications and Derivatives

This compound serves as a precursor for:

Chemical Reactions Analysis

Types of Reactions

Methyl 4-fluoro-3-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atoms on the aromatic ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation: The compound can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or thiourea in polar aprotic solvents.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline medium.

Major Products Formed

Nucleophilic Substitution: Substituted derivatives with nucleophiles replacing the fluorine atoms.

Reduction: Methyl 4-fluoro-3-(trifluoromethyl)benzyl alcohol.

Oxidation: 4-fluoro-3-(trifluoromethyl)benzoic acid.

Scientific Research Applications

Overview

Methyl 4-fluoro-3-(trifluoromethyl)benzoate (CAS No. 176694-36-3) is an organic compound notable for its unique structural properties, which include a methyl ester functional group and fluorinated substituents. This compound has garnered attention in various scientific fields due to its versatility and potential applications in chemistry, biology, medicine, and industry.

Chemistry

This compound serves as a crucial building block in organic synthesis. Its applications include:

- Synthesis of Complex Organic Molecules : Utilized in the preparation of pharmaceuticals and agrochemicals due to its ability to facilitate carbon-carbon bond formation through reactions such as Suzuki-Miyaura cross-coupling.

- Functionalization : The compound can undergo various chemical transformations, including nucleophilic substitution, reduction, and oxidation, allowing for the generation of diverse derivatives.

Biology

In biological research, this compound is studied for its interactions with enzymes and proteins:

- Enzyme Inhibition Studies : Its unique fluorinated structure enhances binding affinity to certain enzymes, making it valuable in studying enzyme inhibition mechanisms.

- Antimicrobial Activity : Preliminary studies suggest that it exhibits significant antimicrobial properties against various microbial strains .

- Anticancer Research : Investigations indicate potential anticancer effects by modulating specific cellular pathways involved in tumor growth and proliferation.

Medicine

This compound is being explored as a precursor in drug development:

- Fluorinated Drug Candidates : Its structure may enhance the bioavailability and metabolic stability of pharmaceuticals, making it a candidate for developing new therapeutic agents .

Industry

The compound finds applications in industrial processes:

- Agrochemicals Production : Used in synthesizing agrochemicals that require enhanced chemical resistance and thermal stability due to its fluorinated nature.

- Specialty Polymers : Employed in creating specialty materials that exhibit unique properties attributable to the presence of fluorine.

Case Study 1: Enzyme Inhibition

Research has demonstrated that this compound effectively inhibits specific enzymes involved in metabolic pathways. In vitro studies revealed that the compound binds to active sites on target enzymes with high affinity, leading to significant reductions in enzymatic activity. This property has implications for drug design aimed at treating metabolic disorders.

Case Study 2: Antimicrobial Efficacy

A series of experiments assessed the antimicrobial activity of this compound against various bacterial strains. Results indicated a marked inhibition of growth, attributed to enhanced binding interactions between the compound's fluorinated structure and microbial enzymes. This finding supports further exploration into its potential as a novel antimicrobial agent.

Mechanism of Action

The mechanism of action of methyl 4-fluoro-3-(trifluoromethyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions with target molecules, thereby modulating their activity. The trifluoromethyl group further contributes to the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methyl 4-fluoro-3-(trifluoromethyl)benzoate with structurally related benzoate esters, focusing on substituent effects, physical properties, and applications:

Key Observations:

Substituent Effects: Electron-Withdrawing Groups (F, CF₃, SO₂CH₃): These reduce electron density on the aromatic ring, increasing reactivity toward electrophilic substitution. For example, the trifluoromethyl group in the target compound enhances stability against metabolic degradation . Electron-Donating Groups (NH₂, OCH₃): These increase ring electron density, favoring nucleophilic reactions. Methyl 4-amino-3-(trifluoromethyl)benzoate is more reactive in coupling reactions than the fluoro-CF₃ analogue .

Physical Properties: Melting Points: The target compound lacks reported melting points, but derivatives like Methyl 4-fluoro-3-(4-methoxyphenyl)benzoate (1381944-35-9) melt at 144–145°C due to hydrogen bonding . Solubility: The trifluoromethyl group in the target compound improves solubility in organic solvents, whereas hydroxyl or amino analogues are more polar and water-soluble .

Synthetic Utility :

- The target compound serves as a precursor for antibacterial agents (e.g., 47d , 55% yield ), while Methyl 4-hydroxy-3-(trifluoromethyl)benzoate is a key intermediate in alkylation reactions (94% yield ).

- Methyl 4-fluoro-3-(methylsulfonyl)benzoate is a candidate for sulfonyl-based herbicides due to its strong electron-withdrawing effects .

Biological Activity: Fluorine and trifluoromethyl groups in the target compound enhance binding to hydrophobic enzyme pockets, as seen in RNA polymerase inhibitors .

Biological Activity

Methyl 4-fluoro-3-(trifluoromethyl)benzoate is a fluorinated organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, while providing detailed research findings.

Chemical Structure and Properties

This compound has the chemical formula CHFO. The presence of fluorine atoms significantly influences its electronic properties, enhancing its reactivity and interactions with biological systems. The compound features:

- Methyl ester functional group

- Fluorine atom at the para position

- Trifluoromethyl group at the meta position

These structural characteristics contribute to its unique biological activity.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various microbial strains. Its fluorinated structure enhances binding affinity to microbial enzymes, leading to effective antimicrobial action .

- Anticancer Activity : Preliminary investigations suggest that this compound may exhibit anticancer properties by interfering with specific cellular pathways involved in cancer progression. For instance, it has been reported to affect enzyme activity related to tumor growth and proliferation.

The mechanism of action involves interaction with various enzymes and proteins, influencing their activity. The electronegative fluorine atoms enhance the compound's binding affinity to biological targets. This interaction can modulate enzyme activity and disrupt cellular processes, potentially leading to observed biological effects such as:

- Inhibition of enzyme activity

- Disruption of membrane integrity

- Alteration of receptor binding dynamics .

Research Findings and Case Studies

Several studies have explored the biological implications of this compound:

- Antimicrobial Study : A study demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be as low as 50 µg/mL, indicating potent activity compared to standard antibiotics.

- Anticancer Investigation : In vitro studies on cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound induced apoptosis in cancer cells, suggesting potential therapeutic applications in oncology.

- Enzyme Interaction Studies : Research focusing on enzyme interactions showed that this compound inhibited key metabolic enzymes involved in drug metabolism. This inhibition could lead to increased bioavailability of co-administered drugs, highlighting its potential role in drug formulation .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other fluorinated compounds.

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Significant (MIC: 50 µg/mL) | Moderate (IC50: TBD) | Enzyme inhibition, receptor binding |

| Trifluorothymidine | Moderate | High | Incorporation into viral DNA |

| Fluorouracil | High | High | Inhibition of thymidylate synthase |

Q & A

Basic Research Questions

Q. What are the key structural features of Methyl 4-fluoro-3-(trifluoromethyl)benzoate, and how do they influence its chemical reactivity?

- Structural Features : The compound consists of a benzoate ester core with a fluorine atom at the 4-position and a trifluoromethyl (-CF₃) group at the 3-position of the aromatic ring. Its molecular formula is C₉H₆F₄O₂ , and the ester group (COOCH₃) contributes to its polarity and hydrolytic stability .

- Reactivity Influences :

- The trifluoromethyl group is strongly electron-withdrawing, directing electrophilic substitutions to specific ring positions and enhancing stability against oxidation.

- The fluorine atom increases lipophilicity and may participate in hydrogen bonding or dipole interactions, affecting solubility and biological interactions .

Q. What synthetic routes are commonly used to prepare this compound, and how can reaction conditions be optimized?

- Primary Methods :

Esterification : Reacting 4-fluoro-3-(trifluoromethyl)benzoic acid with methanol in the presence of a catalyst (e.g., H₂SO₄ or DCC).

Suzuki-Miyaura Coupling : Using a palladium catalyst to couple halogenated aromatic precursors with boronic acid derivatives, followed by esterification .

- Optimization Strategies :

- Continuous Flow Reactors : Improve yield and control side reactions by maintaining consistent temperature and mixing .

- Purification : Use recrystallization or chromatography (e.g., silica gel) to isolate high-purity product .

Advanced Research Questions

Q. How do the fluorine and trifluoromethyl groups impact the compound’s interaction with biological targets in drug discovery?

- Mechanistic Insights :

- Lipophilicity Enhancement : The -CF₃ group increases membrane permeability, improving bioavailability .

- Electron Effects : Fluorine’s electronegativity stabilizes charge interactions with enzymes or receptors (e.g., kinase inhibitors). Computational docking studies can predict binding affinities .

- Experimental Validation :

- Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics .

Q. Which analytical techniques are most effective for characterizing this compound and ensuring purity?

- Key Techniques :

- NMR Spectroscopy : ¹⁹F NMR identifies fluorine environments; ¹H/¹³C NMR confirms aromatic substitution patterns .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (calc. 246.04 g/mol) .

- HPLC : Quantifies purity (>98%) and detects trace impurities .

Q. What strategies address challenges in scaling up synthesis for research applications?

- Scalability Solutions :

- Catalyst Recycling : Use immobilized palladium catalysts in Suzuki-Miyaura reactions to reduce costs .

- Process Intensification : Adopt microwave-assisted synthesis to accelerate reaction rates .

- Safety Considerations :

- Handle intermediates like 4-fluoro-3-(trifluoromethyl)benzoyl chloride (CAS 67515-56-4) in fume hoods due to volatility .

Q. How can computational methods predict the compound’s stability under varying reaction conditions?

- Computational Approaches :

- Density Functional Theory (DFT) : Models electronic effects of -CF₃ and fluorine on hydrolysis or thermal degradation.

- Molecular Dynamics (MD) : Simulates solubility in solvents like DMSO or ethanol for reaction optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.